(3,4-Dichlorobenzyl)hydrazine hydrochloride
Overview
Description
(3,4-Dichlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9Cl3N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of two chlorine atoms attached to a benzyl group, which is further connected to a hydrazine moiety. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorobenzyl)hydrazine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dichlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .
Scientific Research Applications
(3,4-Dichlorobenzyl)hydrazine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of (3,4-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
- (3,4-Dichlorobenzyl)hydrazine dihydrochloride
- (3,4-Dichlorobenzyl)hydrazine
- (3,4-Dichlorobenzyl)amine
Comparison: Compared to similar compounds, (3,4-Dichlorobenzyl)hydrazine hydrochloride exhibits unique reactivity due to the presence of both chlorine atoms and the hydrazine moiety. This combination allows for a broader range of chemical reactions and applications. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial purposes .
Biological Activity
(3,4-Dichlorobenzyl)hydrazine hydrochloride is an organic compound characterized by its hydrazine functional group attached to a dichlorobenzyl moiety. The presence of chlorine atoms at the 3 and 4 positions of the benzyl ring enhances its reactivity and potential biological activity, making it a compound of significant interest in medicinal chemistry and pharmacology.
The chemical structure of this compound can be represented as follows:
The mechanism of action primarily involves the reactivity of the hydrazine group. The nitrogen atoms in the hydrazine can act as nucleophiles, attacking electrophilic centers such as carbonyl groups, leading to the formation of hydrazone derivatives. These interactions are crucial for the compound's biological activity, allowing for the identification and modification of various biological targets.
Antifungal Properties
Recent studies have highlighted the antifungal properties of hydrazine-based compounds, including this compound. Research indicates that this compound exhibits significant antifungal activity against Candida albicans, a common fungal pathogen. In a study involving Caenorhabditis elegans as a model organism, this compound demonstrated a reduction in nematode mortality when exposed to C. albicans, suggesting its potential as an antifungal agent .
Cytotoxicity Assessment
The cytotoxicity profile of this compound was evaluated using human cancer cell lines. In tests conducted at concentrations up to 50 µg/mL, the compound showed no significant cytotoxic effects on THP-1 macrophages and Caco-2 intestinal cells. This lack of cytotoxicity indicates its potential for further development as a therapeutic agent without compromising cellular viability .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been pivotal in understanding the biological activity of this compound. The dual chlorine substitution on the benzene ring enhances its reactivity compared to other hydrazines. A comparison with related compounds is summarized in the following table:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Methylbenzylhydrazine | Methyl group instead of chlorine | Antimicrobial |
3-Chlorobenzylhydrazine | Single chlorine atom | Antitumor |
(3,4-Dichlorobenzyl)hydrazine | Dual chlorine substitution | Antifungal |
This unique structural feature may contribute to specific interactions with biological targets, increasing its efficacy as a pharmaceutical candidate.
Case Studies and Experimental Findings
A notable study evaluated various hydrazine derivatives for their antifungal activities against C. albicans. The results indicated that compounds structurally similar to this compound exhibited significant fungicidal activity while maintaining low toxicity levels towards human cells. This finding supports the hypothesis that modifications in hydrazine structures can lead to enhanced biological activities .
Properties
IUPAC Name |
(3,4-dichlorophenyl)methylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGOHPRQTOMWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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